molecular formula C15H19N3O B259503 1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol

1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol

Número de catálogo: B259503
Peso molecular: 257.33 g/mol
Clave InChI: SPONSQCCSGXLFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a benzyl-substituted 1,2,3-triazole moiety at the 4-position of the cyclohexanol ring. This compound belongs to a class of molecules where the cyclohexanol scaffold is functionalized with heterocyclic groups, often explored for their biological activity, catalytic properties, or utility in organic synthesis. The benzyltriazolyl group likely confers unique steric and electronic properties, influencing binding affinity in biological systems or reactivity in synthetic pathways.

Propiedades

Fórmula molecular

C15H19N3O

Peso molecular

257.33 g/mol

Nombre IUPAC

1-(1-benzyltriazol-4-yl)cyclohexan-1-ol

InChI

InChI=1S/C15H19N3O/c19-15(9-5-2-6-10-15)14-12-18(17-16-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,19H,2,5-6,9-11H2

Clave InChI

SPONSQCCSGXLFS-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O

SMILES canónico

C1CCC(CC1)(C2=CN(N=N2)CC3=CC=CC=C3)O

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Compound Name Structural Features Key Applications/Findings References
1-(6-Chloro-1H-indazol-4-yl)cyclohexan-1-ol Chloroindazolyl substituent TDO2 inhibitor (IC₅₀ data not provided); used in docking studies with moderate predictive accuracy. Demonstrated re-docking RMSD of 0.59 Å but no enrichment in activity correlation .
1-Allyl-cyclohexan-1-ol Allyl group substituent Substrate for isomerization to 1-(prop-1-en-1-yl)-cyclohexan-1-ol using bifunctional catalysts (2 mol% catalyst loading, ~100% conversion) .
1-(4-Methoxyphenyl)cyclohexan-1-ol Methoxyphenyl substituent Precursor in photocycloadditions; converted to cyclobutanes with 85% yield under optimized conditions .
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol Oxadiazole and methyl groups Catalyst or intermediate in organic synthesis; structural data available but specific activity not detailed .
4-{[1-(5-Bromo-1-benzofuran-2-yl)ethyl]amino}cyclohexan-1-ol Bromobenzofuranethylamino group Brominated derivative with potential as a pharmacophore; molecular mass 338.24 g/mol, no explicit activity data .

Key Structural and Functional Differences

Substituent Impact on Biological Activity :

  • The chloroindazolyl group in 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol enhances its role as a TDO2 inhibitor, likely through π-π stacking and hydrophobic interactions with the enzyme’s active site. In contrast, the benzyltriazolyl group in the target compound may exhibit different binding modes due to altered steric bulk and electronic effects .
  • Allyl and methoxyphenyl substituents (e.g., in and ) prioritize synthetic utility over biological activity, enabling isomerization or photocycloaddition reactions via radical or acid-base catalytic mechanisms .

Catalytic vs. Inhibitory Roles :

  • Compounds like 1-allyl-cyclohexan-1-ol are substrates in catalytic processes, whereas chloroindazolyl and benzyltriazolyl derivatives are designed for target engagement in enzyme inhibition.

Limitations in Predictive Methods: Molecular docking of 1-(6-chloro-1H-indazol-4-yl)cyclohexan-1-ol achieved low RMSD (0.59 Å) but failed to correlate docking scores with experimental IC₅₀ values, highlighting challenges in computational prediction for triazole/indazole-containing cyclohexanols .

Data Gaps and Research Needs

  • No direct data on the synthesis, crystallography, or biological activity of 1-(1-Benzyltriazol-4-yl)cyclohexan-1-ol were found in the evidence.
  • Comparative studies with benzoxadiazole-triazole hybrids (e.g., ’s 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one) suggest that spectroscopic or catalytic properties of benzyltriazolyl derivatives warrant further exploration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.